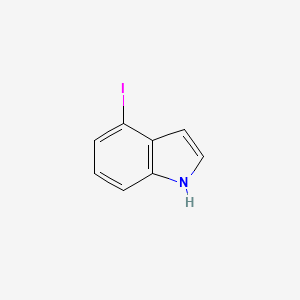

4-iodo-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRDITINKCASST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Functionalization of 4 Iodo 1h Indole

Cross-Coupling Reaction Chemistry

Cross-coupling reactions provide a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-iodo-1H-indole, these reactions primarily involve the substitution of the iodine atom, enabling the introduction of a wide array of functional groups.

Palladium catalysts are extensively used for the functionalization of aryl halides, including this compound. The choice of ligands, bases, and reaction conditions can be tailored to achieve specific transformations with high yields and selectivity.

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgmdpi.comwikipedia.org The reaction is instrumental in the synthesis of 4-alkynyl-1H-indoles, which are valuable precursors for various biologically active compounds and organic materials. mdpi.comthieme-connect.de

The general scheme for the Sonogashira coupling of this compound involves its reaction with a terminal alkyne in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) salt, typically CuI, in a suitable solvent like DMF or Et3N. mdpi.comnih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne partner. mdpi.comwikipedia.orgnih.gov For instance, the coupling of 4-iodoindoles with various terminal alkynes has been successfully employed in the construction of libraries of highly substituted indoles. nih.govresearchgate.net

Table 1: Examples of Sonogashira Coupling with 4-Iodoindole Derivatives

| Entry | Alkyne | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 1 | Phenylacetylene (B144264) | PdCl2(PPh3)2, CuI | Et3N/DMF | 4-(Phenylethynyl)-1H-indole | 90 | nih.gov |

| 2 | 1-Heptyne | Pd(PPh3)4, CuI | Et3N | 4-(Hept-1-yn-1-yl)-1H-indole | 86 | researchgate.net |

| 3 | (Trimethylsilyl)acetylene | PdCl2(PPh3)2, CuI | DMF | 4-((Trimethylsilyl)ethynyl)-1H-indole | 73 | researchgate.net |

| 4 | 3-Ethynylpyridine | PdCl2(PPh3)2, CuI | Et3N/DMF | 4-(Pyridin-3-ylethynyl)-1H-indole | 69 | nih.gov |

This table is illustrative and compiled from various sources. Conditions and yields can vary based on specific substrates and reaction parameters.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide. researchgate.net In the context of this compound, this reaction allows for the introduction of various aryl and alkenyl substituents at the C4 position. nih.govresearchgate.net

The reaction typically involves the coupling of this compound with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base, like Na2CO3 or K3PO4, in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.commdpi.com The Suzuki-Miyaura coupling is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. researchgate.net This methodology has been successfully applied to the synthesis of 4-arylindoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with 4-Iodoindole Derivatives

| Entry | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 4-Phenyl-1H-indole | 95 | researchgate.net |

| 2 | 2-Naphthylboronic acid | PdCl2(dppf) | CsF | Toluene/H2O | 4-(Naphthalen-2-yl)-1H-indole | 90 | mdpi.com |

| 3 | Thiophen-3-ylboronic acid | Pd(PPh3)4 | Na2CO3 | DME | 4-(Thiophen-3-yl)-1H-indole | - | researchgate.net |

| 4 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 4-(4-Methoxyphenyl)-1H-indole | - | nih.gov |

This table is illustrative and compiled from various sources. Yields were not always reported and can vary based on specific substrates and reaction parameters. DME stands for 1,2-dimethoxyethane.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. libretexts.orgwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to introduce a variety of substituents onto the 4-position of the indole (B1671886) ring using this compound as the starting material. researchgate.netbloomtechz.com

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback of this method. libretexts.orgwikipedia.org

Table 3: Examples of Stille Coupling with 4-Iodo-1H-Indazole (as an analogue)

| Entry | Organostannane | Catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | (Tributylstannyl)benzene | Pd(PPh3)4 | Toluene | 4-Phenyl-1H-indazole | 85 | researchgate.net |

| 2 | 2-(Tributylstannyl)thiophene | Pd(PPh3)4 | Toluene | 4-(Thiophen-2-yl)-1H-indazole | 78 | researchgate.net |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.org For this compound, this reaction provides a means to introduce alkenyl substituents at the C4 position. researchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable ligand. acs.orgnih.gov

The reaction of this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst like Pd(OAc)2, can lead to the formation of 4-vinylindole derivatives. acs.orgbeilstein-journals.org These products can serve as versatile intermediates for further synthetic transformations. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. clockss.org

Table 4: Examples of Heck Reactions with Aryl Iodides and Alkenes

This table provides general examples of Heck reactions with aryl iodides. Specific examples with this compound may vary. dppp (B1165662) stands for 1,3-bis(diphenylphosphino)propane, DMA for N,N-dimethylacetamide, and DCE for 1,2-dichloroethane.

While palladium-catalyzed reactions are predominant, other transition metals, such as copper and nickel, can also be employed for the functionalization of this compound.

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. frontiersin.orgbeilstein-journals.org For instance, this compound can be coupled with alcohols or amines in the presence of a copper catalyst, such as CuI, to yield 4-alkoxy- or 4-aminoindole (B1269813) derivatives. nih.govmdpi.com These reactions often require a ligand, such as a phenanthroline or an amino acid, and a base. beilstein-journals.orgnih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, particularly for the coupling of aryl halides with other organic electrophiles. lookchem.comorgsyn.org These reactions can sometimes offer different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. thieme-connect.com

Palladium-Catalyzed Reactions

Stille Coupling

Site-Selective C-H Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for molecular synthesis. For the indole nucleus, discriminating between the various C-H bonds (C2, C3, C4, C5, C6, C7) is a significant challenge. chim.it The inherent reactivity of the pyrrole (B145914) ring typically directs functionalization to the C2 or C3 positions, while accessing the benzenoid C4-C7 positions often requires specialized catalytic systems or directing groups. chim.itnih.gov

A mild and efficient method for the regioselective C-H alkylation of indoles has been developed using a nickel-based catalytic system. semanticscholar.orgrsc.org This reaction facilitates the coupling of unactivated primary and secondary alkyl chlorides with the C2-position of the indole ring, demonstrating high levels of chemo- and regioselectivity. semanticscholar.orgresearchgate.net

The reaction is typically performed using a nickel(II) bromide bis(tetrahydrofuran) complex (NiBr₂·(THF)₂) as the catalyst precursor, in conjunction with a bipyridine (bpy) ligand and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.netmdpi.com A key advantage of this protocol is its broad functional group tolerance. The reaction is compatible with substrates bearing halides, ethers, thioethers, and various heterocyclic groups. semanticscholar.orgnih.gov This tolerance for halides indicates the method's applicability to this compound, allowing for selective alkylation at the C2-position without disturbing the C4-iodo substituent.

Mechanistic studies suggest that the catalytic cycle involves Ni(I) and Ni(III) intermediates, proceeding through a single-electron transfer (SET) process. semanticscholar.orgrsc.org

Table 1: Representative Examples of Nickel-Catalyzed C-2 Alkylation of Indoles

This table showcases the scope of the nickel-catalyzed C-H alkylation with various unactivated primary alkyl chlorides. The general indole substrate is noted as 1-(pyridin-2-yl)-1H-indole, which is commonly used to direct the C-2 functionalization. The reported yields are for the isolated product.

| Entry | Alkyl Chloride | Product | Yield (%) |

| 1 | 1-Chlorobutane | 2-Butyl-1-(pyridin-2-yl)-1H-indole | 85% |

| 2 | 1-Chlorohexane | 2-Hexyl-1-(pyridin-2-yl)-1H-indole | 81% |

| 3 | 1-Chloro-4-phenoxybutane | 2-(4-Phenoxybutyl)-1-(pyridin-2-yl)-1H-indole | 74% |

| 4 | 1-Bromo-4-chlorobutane* | 2-(4-Chlorobutyl)-1-(pyridin-2-yl)-1H-indole | 80% |

| 5 | 1,6-Dichlorohexane** | 2,2'-(Hexane-1,6-diyl)bis(1-(pyridin-2-yl)-1H-indole) | 71% |

*Data sourced from research illustrating chemoselectivity, where the alkyl bromide reacts preferentially over the alkyl chloride. semanticscholar.org **Reaction performed with two equivalents of the indole substrate.

Functionalization at the C7 position of the indole ring is particularly challenging but provides access to a range of biologically active natural and unnatural products. nih.gov A versatile strategy has been developed for the C7-selective functionalization of indoles that are already substituted at the C3 position, such as tryptophan and tryptamine (B22526) derivatives. nih.govacs.org

This method employs a two-step, one-pot sequence involving an initial iridium-catalyzed C2/C7-diboronation, followed by a selective palladium-catalyzed C2-protodeboronation. acs.orgresearchgate.net The process begins with the treatment of a C3-alkylindole with a boronating agent like pinacolborane (B₂pin₂) or HBpin in the presence of an iridium catalyst, such as (1,5-cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(OMe)COD]₂), and a bipyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy). acs.orgscribd.com This step installs boronate esters at both the C2 and C7 positions.

Subsequently, without isolation of the diboronated intermediate, a palladium catalyst is introduced to selectively cleave the C2-boron bond, leaving the C7-boronated indole as the final product. acs.orgresearchgate.net This C7-boroindole is a valuable synthetic intermediate that can be readily converted into a variety of other functional groups, including halides (C7-chloro, C7-bromo, C7-iodo), hydroxyl groups, and aryl groups, through standard cross-coupling reactions. nih.govacs.org

Table 2: Iridium-Catalyzed C7-Boronation of C3-Alkylindoles

This table presents the yields for the one-pot C7-boronation of various C3-substituted indoles. The procedure involves Ir-catalyzed diboronation followed by Pd-catalyzed selective protodeboronation.

| Entry | C3-Substituted Indole Substrate | C7-Boronated Product | Yield (%) |

| 1 | 3-Methylindole | 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 81% |

| 2 | 3-Ethylindole | 3-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 80% |

| 3 | N-Boc-Tryptamine | N-Boc-2-(7-Boryl-1H-indol-3-yl)ethanamine | 72% |

| 4 | N-Boc-L-Tryptophan Methyl Ester | Methyl N-Boc-7-boryl-L-tryptophanate | 84% |

*Data sourced from studies by Movassaghi et al. acs.orgscribd.com

Nickel-Catalyzed C-H Alkylation of Indoles with Unactivated Alkyl Chlorides

Electrophilic Substitution Reactions on this compound Nucleus

Electrophilic substitution is a fundamental reaction for indole functionalization. The indole ring is an electron-rich heterocycle, and due to the strong activating effect of the nitrogen atom, electrophilic attack occurs preferentially at the pyrrole ring. chim.it The position of highest electron density and greatest reactivity is the C3 position. If the C3 position is already substituted, electrophilic attack typically proceeds at the C2 position.

Catalytic Transformations Utilizing 4 Iodo 1h Indole Substrates

Application of 4-Iodo-1H-Indole in Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. The iodoindole scaffold is particularly well-suited for initiating such sequences, especially those catalyzed by transition metals like palladium.

A notable example is the use of iodoindoles in non-classical Catellani-type reactions. The traditional Catellani reaction is limited to ortho-functionalization relative to the halide. However, recent developments have enabled distal C-H functionalization. For instance, a palladium/thio-cycloolefin ligand cooperative catalysis has been developed for the C4-methylation of 3-iodoindoles. This system proceeds via a six-membered palladacycle intermediate, overcoming the conventional five-membered pathway and allowing functionalization at a remote position. chemrxiv.org

Another powerful application of iodoindoles is in palladium-catalyzed domino reactions that construct complex polycyclic frameworks. Researchers have developed a domino Heck/disilylation reaction of alkene-tethered 2-(2-halophenyl)-1H-indoles. rsc.org This process efficiently creates disilylated tetracyclic indolo[2,1-a]isoquinolines through a sequence of chemoselective Heck reaction and C-H activation, demonstrating the capacity to build multiple C-C and C-Si bonds in one pot. rsc.org Similarly, palladium catalysis can initiate a domino sequence starting from 1-(3-iodo-1-methyl-1H-indol-2-yl)but-3-yn-1-ols, involving C(sp)-H arylation, carbocyclization, and a unique iodonium (B1229267) migration to produce novel 2-iodo-1-aryl-9H-carbazoles. csic.es This highlights how the initial C-I bond can be leveraged to orchestrate complex skeletal reorganizations. csic.es The total synthesis of cyclopiamide A was also achieved using a palladium-catalyzed domino reaction as the key step, starting from a protected iodo-diamide precursor to form the tetracyclic core. mdpi.com

Table 1: Palladium-Catalyzed Domino Heck-Disilylation of an Alkene-Tethered Iodoindole

| Entry | Substrate | Catalyst System | Product | Yield |

| 1 | Alkene-tethered 2-(2-iodophenyl)-1H-indole | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Disilylated indolo[2,1-a]isoquinoline | 85% |

This table illustrates a representative example of a domino reaction where an iodo-indole derivative is transformed into a complex polycyclic system in a single operation. Data sourced from related studies on domino Heck reactions. rsc.org

Enantioselective Catalysis with Iodoindole Derivatives (e.g., Friedel-Crafts Alkylation)

The enantioselective functionalization of indoles is crucial for the synthesis of chiral alkaloids and pharmaceuticals. The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction, and rendering it asymmetric provides direct access to optically active indole (B1671886) derivatives. nih.govresearchgate.net While the C3 position is the most common site for electrophilic attack, the presence of substituents on the indole ring can be exploited to direct reactions to other positions in a highly controlled manner.

Iodoindole derivatives have been successfully employed in enantioselective catalysis, often where the substituent at one position directs the stereocontrolled functionalization at another. A prime example is the highly regio- and enantioselective Friedel-Crafts alkylation at the C7 position of 4-aminoindoles. researchgate.netrsc.orgrsc.org In these reactions, a chiral phosphoric acid acts as a Brønsted acid catalyst, activating the electrophile and controlling the stereochemical outcome. The amino group at the C4 position serves as a directing group, deactivating the C3 position and facilitating the attack at the less conventional C7 site. rsc.orgrsc.org This strategy has been used to react 4-aminoindoles with various electrophiles, such as β,γ-alkynyl-α-ketoimines and α-aryl enamides, to construct C7-functionalized indoles bearing a quaternary stereocenter with excellent yields and high enantioselectivity. rsc.orgrsc.org

This methodology demonstrates how a substituent, which could be installed via a 4-iodoindole intermediate, plays a crucial role in directing subsequent stereoselective transformations. The resulting optically pure C7-functionalized indoles are valuable building blocks for more complex chiral molecules. rsc.org

Table 2: Enantioselective C7 Friedel-Crafts Alkylation of 4-Aminoindoles

| Substrate (4-Aminoindole) | Electrophile | Catalyst | Yield | Enantiomeric Excess (ee) |

| N-Methyl-4-aminoindole | β,γ-Alkynyl-α-ketoimine | Chiral Phosphoric Acid | 98% | 99% |

| N-Benzyl-4-aminoindole | α-Aryl enamide | Chiral Phosphoric Acid | 95% | 98% |

| 5-Bromo-N-methyl-4-aminoindole | β,γ-Alkynyl-α-ketoimine | Chiral Phosphoric Acid | 92% | 97% |

This table summarizes representative results for the chiral phosphoric acid-catalyzed enantioselective Friedel-Crafts alkylation of 4-aminoindole (B1269813) derivatives, showcasing high yields and stereocontrol. Data compiled from studies on C7-functionalization of indoles. rsc.orgrsc.org

Photoredox Catalysis in Complex Indole Alkaloid Synthesis Featuring Iodoindole Intermediates

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. aablocks.com This technology has found profound application in the synthesis of complex natural products, particularly indole alkaloids, by facilitating bond formations that are challenging to achieve with traditional methods. aablocks.comnih.gov Iodoindoles are excellent precursors in these reactions, as the relatively weak C-I bond can be readily cleaved through single-electron transfer (SET) processes to generate aryl radicals.

A compelling application is in the synthesis of the hapalindole family of alkaloids. The biosynthesis of these compounds is proposed to involve radical cyclizations, and photoredox catalysis provides a chemical means to mimic this strategy. nih.gov The synthesis often begins with the preparation of a 4-iodoindole, which is then elaborated with a suitable side chain. researchgate.net The key step is a photoredox-catalyzed cascade cyclization.

The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in an SET event with a substrate molecule. In the context of iodoindole chemistry, this can lead to the formation of an indole radical that triggers a cascade of intramolecular cyclizations, rapidly assembling the complex polycyclic core of the target alkaloid. beilstein-journals.org This approach was leveraged in the total synthesis of (−)-hapalindole U and (+)-ambiguine H, where a key ring-forming step involves the cyclization of a side chain onto the C4 position of the indole nucleus, a transformation that can be facilitated by radical pathways initiated by photoredox catalysis. nih.gov This strategy underscores the utility of the 4-iodoindole motif as a latent radical precursor for the construction of formidable molecular architectures. researchgate.net

Table 3: Key Photoredox-Mediated Transformation in Indole Alkaloid Synthesis

| Precursor Type | Key Transformation | Photocatalyst Class | Resulting Core Structure | Representative Alkaloid Family |

| 4-Iodoindole derivative with terpene side chain | Radical Cascade Cyclization | Iridium or Ruthenium Complex | Tetracyclic Indole Core | Hapalindoles |

| DMAT derivative | Decarboxylative Radical Cyclization | Iridium Complex | 3,4-Fused Tricyclic Indole | Ergot Alkaloids |

| Indole with diene partner | Radical-Cation Diels-Alder | Heterogeneous Pt@TiO₂ | Tetrahydrocarbazole | Strychnos Alkaloids |

This table provides an overview of how photoredox catalysis, often involving iodoindole intermediates or related radical-generating strategies, is applied to construct the core structures of major indole alkaloid families. nih.govbeilstein-journals.orgnih.gov

Pharmacological and Biomedical Research Applications of 4 Iodo 1h Indole Derivatives

Design and Synthesis of Bioactive Molecules

The strategic placement of an iodine atom at the C4 position of the indole (B1671886) ring provides a reactive handle for medicinal chemists. This allows for further molecular elaboration through various cross-coupling reactions, making 4-iodo-1H-indole and its derivatives valuable intermediates in the synthesis of complex pharmaceutical agents.

The utility of this compound derivatives as intermediates is prominently showcased in the synthesis of the natural antibiotic, Chuangxinmycin. Research outlines a synthetic pathway starting from 3-acetyl-1H-indole, which is iodinated to produce 4-iodo-3-acetyl-1H-indole. researchgate.net This intermediate is a critical precursor for constructing the unique dihydrothiopyrano[4,3,2-cd]indole skeleton of Chuangxinmycin. researchgate.netclockss.org The synthesis involves a reaction with thioglycolate followed by further transformations to yield the final antibiotic product, demonstrating the instrumental role of the 4-iodoindole core in accessing complex, biologically active natural products. researchgate.netlookchem.com

While indole derivatives are widely studied for their potential in treating neurological disorders, research focusing specifically on this compound derivatives is limited. rsc.orgresearchgate.net Lysergic acid, an indole alkaloid, and its semisynthetic derivatives have been explored for treating various neurological diseases. rsc.org However, direct studies evaluating this compound-based compounds for conditions like Alzheimer's or Parkinson's disease are not extensively reported in the literature. The structural similarity of indole alkaloids to endogenous neurotransmitters suggests a potential for neurological activity, but this remains an underexplored area for the 4-iodo isomer. researchgate.net

Intermediate in Pharmaceutical Development

Development of Indole-Based Diagnostic Markers

The unique properties of indole derivatives also make them suitable for the development of diagnostic tools. While direct applications of this compound as a diagnostic marker are less documented, the broader class of indole derivatives shows potential in this area. For instance, the inherent fluorescence of some indole compounds can be utilized in developing probes for biological imaging. The ability of specific indole derivatives to bind with high affinity to certain receptors or enzymes could be exploited for developing radiolabeled ligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, which are crucial in diagnosing various diseases, including cancer and neurological disorders. sci-hub.se

Applications in Agrochemical Research and Crop Protection

The biological activity of indole derivatives extends to the field of agrochemicals. While specific data on this compound in this context is limited, the general class of indole compounds has been explored for various applications. For example, some six-membered oxygen-containing ring systems, which can be synthesized in conjunction with indole structures, exhibit herbicidal and insecticidal properties. researchgate.net The development of indole-based compounds could lead to new, effective, and potentially more environmentally benign pesticides and herbicides for crop protection.

Applications in Advanced Materials Science and Technologies

Development of Organic Semiconductors and Dyes

The indole (B1671886) nucleus is a well-known "pharmacophore" in medicinal chemistry, but its electron-rich nature also makes it an excellent component for materials with specific electronic and optical properties. acs.org The introduction of an iodine atom at the 4-position significantly enhances its utility as a synthetic intermediate for organic semiconductors and dyes. This is particularly evident in the field of dye-sensitized solar cells (DSSC), where indole-based compounds are recognized for their potential as efficient light harvesters. openmedicinalchemistryjournal.com

The 4-iodo-1H-indole structure serves as a key starting material for creating more complex "push-pull" chromophores, which are molecules with electron-donating and electron-accepting regions, essential for organic dyes. acs.org The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the attachment of various π-conjugated systems. acs.org This synthetic flexibility enables the precise tuning of the dye's absorption spectrum and energy levels to better match the requirements of a semiconductor, like the titanium dioxide (TiO₂) used in DSSCs. ekb.egmdpi.com

For instance, research into new D-π-A (Donor-π-bridge-Acceptor) organic sensitizers has utilized halogen-substituted indole derivatives to optimize solar cell performance. mdpi.com While studies may use different halogenated positions, the principle remains the same: the halogen acts as a synthetic handle to build and refine the dye's structure. Derivatives like this compound-2-carboxylic acid are also noted for their relevance in DSSC materials, where the carboxylic acid group serves to anchor the dye to the semiconductor surface.

| Derivative/System | Application Area | Function of this compound Moiety | Key Research Finding |

|---|---|---|---|

| Indole-based Push-Pull Chromophores | Organic Dyes, Non-linear Optics | Serves as an electron-donor core and a precursor for synthesis via cross-coupling reactions. acs.org | Enables synthesis of dyes with tunable optoelectronic properties and high thermal stability. acs.org |

| Halogenated Oxindole-Bridged Dyes | Dye-Sensitized Solar Cells (DSSC) | The iodo-substituent allows for molecular engineering to optimize light absorption and electron injection. mdpi.com | Halogen substitution on the indole-related structure influences the overall power conversion efficiency of the solar cell. mdpi.com |

| Eumelanin-inspired Molecules | Organic Semiconductors | Used in the synthesis of the core building block, methyl 4,7-dibromo-1H-indole-2-carboxylate. researchgate.net | The indole core, derived from natural product analogues, can serve as a new building block for semiconductor materials. researchgate.net |

Contributions to Organic Electronics and Optoelectronic Devices

The utility of this compound extends into the broader field of organic electronics, which encompasses devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ambeed.comktu.lt In this context, the compound is not just a precursor to a single dye molecule but a fundamental building block for the larger, often polymeric, semiconductor materials that form the active layers of these devices. acs.org

The unique electronic properties of the indole ring system are foundational to its use in these applications. The synthesis of complex conjugated molecules, essential for charge transport in organic electronics, heavily relies on the ability to form new carbon-carbon bonds. The iodine atom on the this compound scaffold is ideal for this purpose, readily participating in powerful cross-coupling reactions. The Sonogashira cross-coupling of iodo-indoles with various alkynes is a frequently cited method for creating electronically tunable indole-based systems. acs.org This strategy allows for the construction of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient OLEDs and OFETs. ekb.egresearchgate.net

Research has demonstrated the synthesis of N-alkyl indole-containing compounds from iodo-indole precursors, which exhibit significant potential for optoelectronic applications. acs.org These materials can be designed to have specific light absorption and emission characteristics, making them suitable for use as emitters in OLEDs or as the active channel in OFETs. acs.org The versatility offered by the iodo-indole starting material is a key enabler for the exploration of new and improved organic electronic devices. acs.org

| Device Type | Material Class | Synthetic Role of this compound | Resulting Property/Advantage |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Indole-based Push-Pull Chromophores, Carbazole Derivatives | Key precursor for building emissive or host materials via Ullmann or Sonogashira coupling. acs.orgmdpi.com | Allows tuning of emission color and enhancement of electroluminescence efficiency. researchgate.netacs.org |

| Organic Field-Effect Transistors (OFETs) | Conjugated Indole-based Molecules | Enables synthesis of the semiconductor channel material through palladium-catalyzed reactions. | Facilitates the creation of materials with optimized charge transport characteristics. |

| Organic Photovoltaics (OPVs) / DSSCs | D-π-A Organic Dyes | Serves as the starting point for synthesizing the light-absorbing dye. openmedicinalchemistryjournal.comdergipark.org.tr | Provides a route to dyes with broad absorption spectra and high molar extinction coefficients. openmedicinalchemistryjournal.comresearchgate.net |

Engineering of Polymers and Coatings with Tailored Properties

The integration of this compound into polymer science opens up possibilities for creating advanced materials and coatings with highly specific, engineered properties. chemimpex.com The indole moiety itself can be incorporated into polymer backbones to create materials such as nonionic hyperbranched polyesters for antimicrobial coatings. nih.gov The true potential, however, lies in using the iodine atom as a reactive handle for post-polymerization modification.

This strategy is analogous to the well-documented use of poly(4-iodostyrene), which can be modified after polymerization using palladium-catalyzed cross-coupling reactions to introduce a wide variety of functional groups. By extension, a polymer containing this compound units could be synthesized and then subsequently functionalized. This two-step approach allows for the creation of a diverse library of polymers from a single parent polymer, each with tailored properties. For example, attaching hydrophilic or hydrophobic side chains could precisely control the wettability and surface energy of a coating. mdpi.comtue.nl

Furthermore, coupling electronically active groups to the polymer backbone via the iodine site could transform a standard polymer into a conductive polymer. plasticsengineering.org This would be invaluable for applications in anti-static coatings, flexible electronic substrates, or sensor layers. The ability to fine-tune properties like solubility, thermal stability, and optical characteristics makes this compound a promising monomer for the synthesis of functional step-growth polymers for high-performance coating applications. tue.nlrsc.org

| Polymer Type | Role of this compound | Post-Polymerization Modification Example | Tailored Property |

|---|---|---|---|

| Poly(vinyl-indole) derivative | Functional monomer with a reactive iodine site. | Suzuki coupling with boronic acids. | Modified refractive index, electronic conductivity. |

| Polyester or Polyamide | Incorporated as a functional co-monomer. | Sonogashira coupling with terminal alkynes. | Introduction of fluorescent or chromophoric units. |

| Hyperbranched Polymers | Core or branching unit with reactive sites. nih.gov | Heck coupling with alkenes. | Attachment of biocompatible or cross-linking groups. |

Potential in Metal-Organic Frameworks (MOFs) Ligand Design

Metal-Organic Frameworks (MOFs) are a class of highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. wikipedia.org The choice of organic linker is crucial as it dictates the pore size, shape, and chemical functionality of the resulting MOF. While there are no definitive reports of this compound itself being used as a primary linker, its derivatives hold significant, untapped potential for the design of novel MOF ligands.

N-heterocyclic compounds, like imidazoles and pyridines, are commonly used as linkers in MOF synthesis. ekb.eg The indole nucleus, with its nitrogen atom, can similarly coordinate to metal centers. To act as a bridging linker and form a stable framework, the indole molecule typically requires at least one other coordinating group, such as a carboxylate. Therefore, a derivative like this compound-2-carboxylic acid is a highly promising candidate for a MOF ligand.

The most exciting aspect of using an iodo-functionalized linker is the potential for post-synthetic modification (PSM). wikipedia.orgrsc.orgchemmethod.com After the MOF crystal has been formed, the accessible and reactive iodo-groups pointing into the pores could be converted into other functional groups using well-established organic reactions. researchgate.net This allows for the introduction of functionalities that might not have been stable under the initial MOF synthesis conditions. For example, an iodo-functionalized MOF could be modified to include catalytic sites, specific binding sites for targeted molecule capture, or fluorescent reporters for sensing applications. researchgate.netchemrxiv.org This approach could lead to the development of highly sophisticated MOFs with precisely engineered properties for applications in gas storage, separation, catalysis, and sensing. wikipedia.org

| Hypothetical Ligand | MOF Formation Role | Post-Synthetic Modification (PSM) Potential | Potential Application |

|---|---|---|---|

| This compound-2-carboxylic acid | Acts as a ditopic linker via the indole nitrogen and the carboxylate group. | The iodo-group can be converted to an amino, thiol, or other functional group. researchgate.netchemrxiv.org | Catalysis, selective gas adsorption. |

| This compound-3-acetic acid | Functions as a linker with a flexible spacer. | Suzuki or Sonogashira coupling to attach larger aromatic systems. chemmethod.com | Luminescence-based sensing, drug delivery. |

| 5-(4-iodo-1H-indol-1-yl)isophthalic acid | Serves as a rigid, tritopic linker for building complex framework topologies. | Click-chemistry reactions on the iodo-group after conversion to an azide. | Creation of multifunctional or hierarchical porous structures. |

Advanced Structural Characterization and Intermolecular Interaction Studies of Iodoindole Systems

Single-Crystal X-ray Diffraction Analysis (e.g., for 4-Iodo-1H-indole-2,3-dione)

The solid-state structure of this compound-2,3-dione, also known as 4-iodoisatin, has been elucidated through single-crystal X-ray diffraction, revealing a complex network of intermolecular interactions that dictate its crystal packing. iucr.orgresearchgate.netiucr.org The analysis provides detailed insights into the molecule's conformation and the specific forces that govern its supramolecular assembly.

Crystals of this compound-2,3-dione suitable for X-ray analysis have been grown by the slow evaporation of a solution in acetone. iucr.orgresearchgate.net The compound crystallizes in the monoclinic P2₁/c space group. iucr.org

Interactive Table: Crystal Data for this compound-2,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄INO₂ |

| Molecular Weight | 273.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6138 (9) |

| b (Å) | 13.9658 (17) |

| c (Å) | 7.3866 (10) |

| β (°) | 91.249 (5) |

| Volume (ų) | 785.25 (17) |

| Z | 4 |

Data sourced from references iucr.orgresearchgate.net.

The this compound-2,3-dione molecule is nearly planar. iucr.orgiucr.orgdoaj.org A quantitative analysis shows a root-mean-square (r.m.s.) deviation from planarity of 0.03 Å for all non-hydrogen atoms, confirming a high degree of planarity for the fused ring system. iucr.orgresearchgate.netiucr.org The bond lengths and angles observed in the crystal structure are consistent with those of the parent isatin (B1672199) molecule. iucr.orgiucr.org

In the crystal lattice, molecules of this compound-2,3-dione are linked by pairs of intermolecular N-H···O hydrogen bonds. iucr.orgresearchgate.net These interactions connect two molecules into centrosymmetric inversion dimers, creating a characteristic R²₂(8) ring motif. researchgate.net This dimerization is a common structural feature in isatin derivatives and is a primary organizing force in the crystal packing. iucr.orgresearchgate.netiucr.org

Interactive Table: Hydrogen Bond Geometry for this compound-2,3-dione

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.87 (2) | 2.05 (2) | 2.910 (6) | 173 (7) |

D = Donor atom, A = Acceptor atom. Data sourced from reference researchgate.net.

Beyond hydrogen bonding, the crystal structure is significantly influenced by halogen bonds. The inversion dimers formed via hydrogen bonding are further linked by weak I···O interactions. iucr.orgresearchgate.netiucr.org Specifically, the iodine atom (I1) on one dimer interacts with a carbonyl oxygen atom (O2) of an adjacent dimer, with a measured interaction distance of 3.184 (4) Å. iucr.orgresearchgate.net This distance is shorter than the sum of the van der Waals radii of iodine and oxygen (3.50 Å), confirming a significant halogen bonding interaction. acs.org These I···O interactions link the dimers into zigzag chains that propagate along the iastate.edu crystallographic direction. iucr.orgresearchgate.netiucr.org Similar halogen-oxygen interactions have been observed in other isomers, such as 5-iodoisatin (B1210601) and 6-iodoisatin. researchgate.netresearchgate.net

The extended structure of this compound-2,3-dione is stabilized by π-π stacking interactions. iucr.org The zigzag chains formed by hydrogen and halogen bonds are linked along the c-axis direction via parallel-slipped π–π interactions. iucr.orgresearchgate.net These interactions occur between the fused nine-membered rings of adjacent molecules, leading to the formation of corrugated sheets parallel to the (011) plane. iucr.orgresearchgate.net

Interactive Table: π-π Stacking Parameters for this compound-2,3-dione

| Interaction | Distance (Å) |

|---|---|

| Intercentroid Distance | 3.623 (3) |

| Interplanar Distance | 3.423 (2) |

| Slippage | 1.667 (5) |

Data sourced from references iucr.orgresearchgate.net.

Halogen Bonding Interactions (I...O interactions)

Advanced Spectroscopic Methods for Mechanistic Elucidation and Structure Confirmation

While X-ray diffraction provides definitive solid-state structures, spectroscopic methods are crucial for confirming molecular structures in solution and for monitoring the progress of chemical reactions in real time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying chemical reactions. magritek.com It allows for the in-situ monitoring of reactions by acquiring a series of spectra over time, providing quantitative data on the concentration of reactants, intermediates, and products. iastate.edumagritek.com This enables the detailed study of reaction kinetics and mechanisms. magritek.com The main requirements for successful reaction monitoring via NMR are achieving sufficient signal-to-noise in a short time and ensuring the reaction is not too fast to capture key time points. iastate.edu

In the synthesis of iodoindole derivatives, ¹H and ¹³C NMR spectroscopy are standard and indispensable tools for product characterization. nih.govbeilstein-journals.orgresearchgate.net After synthesis and purification, the resulting molecular structures are unambiguously confirmed by analyzing the chemical shifts (δ), coupling constants, and integration of the NMR signals. beilstein-journals.org For example, in the synthesis of various 3-iodoindoles, ¹H and ¹³C NMR, along with mass spectrometry, served as the definitive methods for structure confirmation. beilstein-journals.org

Interactive Table: Example NMR Characterization Data for an Iodoindole Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-Iodo-1-methyl-2-phenylindole | ¹H NMR (400 MHz, CDCl₃) | 3.63 (s, 3H), 7.21–7.28 (m, 3H), 7.43–7.51 (m, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | 32.2, 59.0, 110.0, 120.9, 121.6, 123.1, 128.6, 129.0, 130.5, 131.1, 131.8, 137.9, 141.9 |

Data sourced from reference nih.gov.

This data allows chemists to verify that the desired iodoindole has been formed by confirming the presence and connectivity of all protons and carbon atoms in the molecule.

Mass Spectrometry in Derivatization Studies (e.g., quantitative profiling of indole (B1671886) markers)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as a powerful analytical tool for the identification and quantification of a wide array of metabolites. researchgate.netuniversiteitleiden.nl However, for certain classes of compounds, including indoles, direct analysis can be challenging due to factors such as poor ionization efficiency, insufficient chromatographic retention, or high susceptibility to matrix interference. researchgate.net Chemical derivatization is a strategic approach employed to overcome these limitations. This process involves the chemical modification of the analyte to enhance its analytical properties, thereby improving detection sensitivity, selectivity, and chromatographic performance. spectroscopyonline.com

Derivatization in the context of mass spectrometry aims to modify the chemical structure of an analyte to make it more suitable for analysis. spectroscopyonline.com For indole systems, including halogenated variants like this compound, derivatization can serve several key purposes:

Enhanced Ionization Efficiency: Many derivatizing agents introduce a readily ionizable group, such as a permanent charge or a group with high proton affinity, which significantly boosts the signal intensity in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. spectroscopyonline.comacs.org

Improved Chromatographic Separation: By altering the polarity and volatility of the indole, derivatization can improve its retention and peak shape in both reversed-phase liquid chromatography and gas chromatography. mdpi.com

Increased Specificity and Reduced Matrix Effects: Derivatization can make the chemical properties of various indoles more uniform, allowing for simultaneous quantification and reducing interference from the complex biological matrix. nih.gov

Structural Elucidation: The fragmentation pattern of the derivatized molecule in tandem mass spectrometry (MS/MS) can provide additional structural information. ddtjournal.com

A variety of derivatization reagents and methods have been successfully applied to the quantitative profiling of indole markers in biological samples. While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the established methodologies for other indole compounds are directly applicable.

One prominent technique is direct-matrix derivatization . A study on the quantitative profiling of indole markers in platelet-rich plasma utilized propionic anhydride (B1165640) for in-situ derivatization. nih.gov This approach streamlined the process by making the chemical properties of different indoles uniform, which in turn enhanced the analytical sensitivity and specificity of the LC-MS/MS assay. nih.gov The method was validated for quantifying tryptophan, 5-hydroxytryptophan, serotonin, and 5-hydroxyindoleacetic acid, demonstrating good reproducibility with intra- and inter-assay imprecision ranging from 1.9% to 13%. nih.gov

For GC-MS based analysis, various derivatization strategies are employed. Alkyl chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), have been used for the high-throughput quantitative analysis of microbial metabolites, including indoles. nih.gov Silylation is another common technique, where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on polar functional groups with a tert-butyl dimethylsilyl (TBDMS) group, making the analyte more volatile and suitable for GC analysis.

Another versatile class of reagents are hydrazines. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH), catalyzed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), has been patented for the derivatization of a broad range of metabolites, including indoles, for high-sensitivity LC-MS detection. google.commdpi.com This method is suitable for the quantitative detection of metabolites across different orders of magnitude in various biological samples. google.com

The table below summarizes key findings from a representative study on the quantitative profiling of indole markers using direct-matrix derivatization with propionic anhydride followed by LC-MS/MS analysis. nih.gov While this data does not pertain to this compound directly, it exemplifies the type of quantitative results achievable with these methods.

| Indole Marker | Concentration in Healthy Individuals (Mean ± SD) | Concentration in NET Patients (Mean ± SD) | Limit of Quantification (LOQ) | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) |

| Tryptophan | 71 ± 14 µmol/L | 70 ± 19 µmol/L | 0.5 µmol/L | 2.0 - 5.1 | 1.9 - 6.2 |

| 5-Hydroxytryptophan | 0.11 ± 0.04 µmol/L | 0.25 ± 0.15 µmol/L | 0.01 µmol/L | 4.5 - 8.9 | 5.8 - 11 |

| Serotonin | 1.2 ± 0.4 µmol/L | 3.5 ± 2.1 µmol/L | 0.02 µmol/L | 3.2 - 7.5 | 4.1 - 9.8 |

| 5-Hydroxyindoleacetic acid | 0.22 ± 0.08 µmol/L | 0.85 ± 0.75 µmol/L | 0.01 µmol/L | 5.5 - 12 | 7.3 - 13 |

Data sourced from a study on platelet-rich plasma in healthy individuals and patients with neuroendocrine tumors (NETs). nih.gov

It is important to note that the choice of derivatization reagent and analytical platform (LC-MS or GC-MS) depends on the specific indole compound of interest and the nature of the sample matrix. For this compound, the presence of the iodine atom could potentially influence its reactivity and chromatographic behavior. For example, while iodoacetamide (B48618) is a common reagent for derivatizing sulfhydryl groups, it has also been shown to react with other functional groups, leading to undesired by-products. nih.gov Therefore, careful method development and validation would be necessary to establish a robust quantitative assay for this compound in complex biological or chemical systems.

Future Research Directions and Unaddressed Challenges in 4 Iodo 1h Indole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of 4-iodo-1H-indole and its derivatives often relies on classical methods that may involve harsh reagents, multiple steps, and the generation of significant waste. A major challenge lies in developing more sustainable and atom-economical pathways.

Future research should prioritize:

Direct C-H Iodination: While methods for direct C-H functionalization are advancing, achieving high regioselectivity at the C4 position of the indole (B1671886) nucleus without a directing group remains a significant hurdle. Research into novel catalysts or reaction conditions that can selectively activate the C4-H bond for iodination would represent a major step forward.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can drastically improve efficiency. researchgate.netmdpi.com Methodologies such as one-pot Sonogashira coupling followed by cyclization have been developed for 4-halo-1H-indoles, and expanding this concept is a promising avenue. researchgate.net Multicomponent reactions (MCRs) that incorporate an iodinated precursor to build the indole core in a single step also offer high atom economy and process simplicity. researchgate.net

Green Chemistry Protocols: There is a growing need to replace traditional methods with greener alternatives. researchgate.net This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), employing reusable catalysts such as nanoparticles or solid-supported reagents, and utilizing energy-efficient techniques like microwave or electrochemical synthesis. openmedicinalchemistryjournal.commdpi.com For instance, metal-free electrochemical methods have been shown to enable the synthesis of indole derivatives, an approach that could be adapted for this compound. organic-chemistry.org

Exploration of Novel Reactivity and Functionalization Patterns

The iodine atom at the C4 position is a versatile synthetic handle, primarily utilized in cross-coupling reactions. However, its full reactive potential is yet to be explored.

Key areas for future investigation include:

Expanding Cross-Coupling Reactions: While Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings are known for iodoindoles, there is scope for expanding the range of coupling partners and developing more robust catalytic systems that are effective for the specific electronic nature of the this compound substrate. researchgate.netmdpi.comnih.gov

Halogen-Bond-Donating Catalysis: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly being used to control reactivity and selectivity in catalysis. Future work could explore the use of the this compound motif as a key element in organocatalyst design.

Radical-Based Transformations: The C-I bond can be homolytically cleaved to generate aryl radicals. Investigating novel radical-mediated cyclizations and intermolecular reactions starting from this compound could lead to the discovery of unprecedented molecular scaffolds.

Iodine-Promoted Reactions: Molecular iodine itself can promote unique transformations. For example, an iodine-promoted method for the oxidative cleavage of C–H and C=C bonds in indole structures has been developed to synthesize quinazolin-4(3H)-ones and tryptanthrins. rsc.org Exploring such reactivity with this compound could unveil new synthetic pathways.

Rational Design of Highly Potent and Selective this compound Derivatives for Targeted Biomedical Applications

Indole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. sci-hub.seresearchgate.netnih.gov The this compound scaffold offers a unique vector for drug design.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the this compound core affect biological activity is crucial. sci-hub.sebohrium.com The introduction of the iodine atom can significantly impact a molecule's pharmacological profile through steric and electronic effects, as well as by enabling specific interactions like halogen bonding with protein targets. nih.gov For example, studies on other halogenated indoles have shown that the position and nature of the halogen can be critical for activity, such as in inhibitors of the S. aureus NorA efflux pump. nih.gov

Target-Specific Inhibitors: Leveraging the 4-iodo group as a key binding element or as a synthetic handle for attaching pharmacophores can facilitate the design of highly potent and selective inhibitors for specific biological targets like protein kinases, enzymes (e.g., HIV-1 reverse transcriptase), or receptors. nih.gov The indole nucleus is a recognized "privileged scaffold" in drug discovery, capable of mimicking protein structures and binding to various receptors. sci-hub.se

Bioisosteric Replacements: Investigating the role of the iodine atom by comparing the activity of 4-iodo derivatives with their chloro, bromo, and non-halogenated analogues can provide deep insights for rational drug design.

Integration into Advanced Functional Materials

The unique electronic and photophysical properties of the indole ring make it an attractive component for functional organic materials. rsc.org The introduction of a heavy iodine atom at the C4 position can further modulate these properties, opening doors for new applications.

Unaddressed challenges and future directions include:

Organic Electronics: The this compound unit could be incorporated as a building block for organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in organic photovoltaics (OPVs). The heavy-atom effect of iodine could promote intersystem crossing, which is beneficial for applications like phosphorescent OLEDs or photodynamic therapy.

Push-Pull Chromophores: The indole nucleus can act as an electron donor in donor-acceptor (D-A) type push-pull systems. acs.org Using this compound as a precursor, the iodine can be replaced via cross-coupling reactions to systematically tune the electronic and optical properties of these chromophores for applications in nonlinear optics or as chemical sensors. acs.org

Functional Polymers: Polymerization of this compound derivatives could lead to novel conductive polymers or materials with unique optical or sensory properties. The iodine atom could serve as a site for post-polymerization modification, allowing for the fine-tuning of material characteristics.

In-depth Computational Studies for Reaction Mechanisms and Structure-Activity Relationships

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena. For this compound, in-depth computational studies are largely an untapped resource.

Future research efforts should be directed towards:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of known and novel reactions involving this compound. clockss.orgresearchgate.net This can help in optimizing reaction conditions and in the rational design of new transformations. For example, computational studies have been used to clarify the mechanism of palladium-catalyzed cyclization cascades in indole synthesis. clockss.org

Predicting Reactivity: Computational models can predict the regioselectivity of reactions, the stability of intermediates, and the activation energies for different reaction pathways, guiding experimental efforts towards more efficient syntheses.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be developed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. sci-hub.se This would accelerate the process of identifying lead compounds by allowing for the virtual screening of large libraries of potential drug candidates, saving time and resources.

Molecular Docking and Dynamics: Simulating the interaction of this compound derivatives with their biological targets through molecular docking can reveal key binding modes and interactions. These studies can highlight the specific role of the iodine atom, such as its participation in halogen bonding, which is crucial for the rational design of more potent and selective drugs. nih.gov

常见问题

Q. Q1. What are the key spectroscopic techniques for confirming the structure of 4-iodo-1H-indole, and how should data inconsistencies be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton and carbon environments. For this compound, the deshielding effect of iodine at the 4-position will produce distinct shifts in aromatic protons (e.g., -NMR: δ 7.2–7.8 ppm for aromatic protons) .

- UV-Vis Spectroscopy: Characterize electronic transitions; iodine substitution alters conjugation, shifting compared to unsubstituted indole derivatives .

- Data Conflict Resolution: If NMR signals overlap (e.g., due to impurities or tautomerism), employ 2D NMR (COSY, HSQC) or cross-validate with high-resolution mass spectrometry (HRMS) .

Q. Q2. How can researchers design a synthetic route for this compound with minimal byproducts?

Methodological Answer:

- Direct Iodination: Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitor reaction progress via TLC to optimize stoichiometry and reaction time .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to separate unreacted iodine or diiodinated byproducts. Confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the electronic structure of this compound derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Use SHELXL or OLEX2 for refinement. The heavy iodine atom enhances X-ray scattering, enabling precise determination of bond lengths and angles. For example, the C-I bond length (typically ~2.09 Å) can confirm substitution position and steric effects .

- Electron Density Maps: Analyze residual density near iodine to detect potential disorder or solvent interactions. Refinement with anisotropic displacement parameters improves accuracy .

Q. Q4. What strategies address contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Systematic SAR Studies: Compare activity across analogs (e.g., 6-iodo vs. 4-iodo derivatives) using standardized assays (e.g., IC in cancer cell lines). Control variables like solvent (DMSO concentration) and incubation time to minimize assay variability .

- Meta-Analysis: Use databases (PubChem, DSSTox) to cross-reference bioactivity claims. Discrepancies may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols .

Q. Q5. How can computational methods optimize the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model transition states for Suzuki-Miyaura couplings to predict regioselectivity. Iodine’s electron-withdrawing effect lowers LUMO energy, favoring oxidative addition at the 4-position .

- Kinetic Studies: Use pseudo-first-order conditions to compare rates with other halide-substituted indoles (e.g., bromo or chloro analogs). Data can guide catalyst selection (e.g., Pd(PPh) vs. XPhos ligands) .

Data Analysis and Validation

Q. Q6. What are the best practices for handling raw NMR and crystallographic data in publications?

Methodological Answer:

- NMR Data: Include full spectra (integration, splitting patterns) in supplementary materials. Use referencing standards (e.g., TMS) and report solvent peaks explicitly .

- Crystallographic Data: Deposit CIF files in repositories (e.g., CCDC) and report R, wR, and completeness metrics. Use PLATON to check for missed symmetry or twinning .

Q. Q7. How should researchers validate synthetic yields and purity when scaling up this compound production?

Methodological Answer:

- Yield Optimization: Conduct DoE (Design of Experiments) to test variables (temperature, catalyst loading). Use ANOVA to identify significant factors .

- Purity Validation: Combine HPLC (for organic impurities) and ICP-MS (to quantify residual iodine). Acceptable limits: <0.1% iodine by ICP-MS, >98% HPLC purity .

Interdisciplinary Applications

Q. Q8. How can this compound serve as a precursor for radiopharmaceutical probes?

Methodological Answer:

- Isotope Exchange: Replace stable iodine-127 with iodine-125 via isotopic exchange in acidic media. Purify using radio-HPLC and validate via gamma counting .

- In Vivo Tracking: Use SPECT imaging to monitor biodistribution in model organisms. Compare uptake in target tissues (e.g., tumors) vs. controls .

Troubleshooting Common Challenges

Q. Q9. Why do some synthetic routes for this compound produce diiodinated byproducts, and how can this be mitigated?

Methodological Answer:

- Mechanistic Insight: Excess iodine or prolonged reaction times favor electrophilic substitution at multiple positions. Use stoichiometric iodine (1.1 eq.) and low temperatures (0–5°C) to suppress diiodination .

- Byproduct Identification: LC-MS or GC-MS can detect diiodinated species (m/z ~348 for [M+H]). Optimize chromatography to resolve these .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。